Home > Products > Screening Compounds P6966 > Ladostigil Tartrate
Ladostigil Tartrate - 209394-46-7

Ladostigil Tartrate

Catalog Number: EVT-335789
CAS Number: 209394-46-7
Molecular Formula: C20H26N2O8
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ladostigil Tartrate is a novel pharmacological agent that has garnered significant attention in the field of neurodegenerative disease research due to its multifunctional properties. It is a dual acetylcholinesterase and monoamine oxidase inhibitor, which also exhibits neuroprotective and anti-inflammatory activities. The drug has been primarily investigated for its potential therapeutic applications in Alzheimer's disease (AD) and other forms of dementia, as well as Parkinson's disease with comorbid dementia10.

Donepezil

  • Compound Description: Donepezil is an acetylcholinesterase (AChE) inhibitor used to treat the symptoms of mild to moderate Alzheimer's disease. [] It functions by increasing levels of acetylcholine in the brain.
  • Relevance: While not structurally similar, Donepezil is relevant to Ladostigil Tartrate due to its therapeutic application in Alzheimer's disease. A study investigated Donepezil's interaction with microtubule affinity-regulating kinase (MARK4), a potential drug target in Alzheimer's disease that is linked to tau phosphorylation. [] This research suggests potential alternative therapeutic strategies for Alzheimer's disease, a field where Ladostigil Tartrate also holds relevance.

Rivastigmine Tartrate

  • Compound Description: Similar to Donepezil, Rivastigmine Tartrate is an acetylcholinesterase (AChE) inhibitor utilized in the treatment of mild to moderate Alzheimer's disease. [] It works by increasing acetylcholine levels in the brain, offering symptomatic relief.
  • Relevance: Although structurally dissimilar to Ladostigil Tartrate, Rivastigmine Tartrate's relevance stems from its use in Alzheimer's disease management. Research indicates that Rivastigmine Tartrate interacts with MARK4, a protein implicated in Alzheimer's disease progression. [] This finding highlights shared therapeutic interests between Rivastigmine Tartrate and Ladostigil Tartrate in Alzheimer's disease treatment.

Sin1 (3-Morpholinosydnonimine)

  • Compound Description: Sin1 is a compound that generates both nitric oxide (NO) and superoxide, leading to the formation of peroxynitrite, a potent oxidant. [] It is often used in research to induce oxidative stress in cells.
  • Relevance: While not structurally similar to Ladostigil Tartrate, Sin1 was used in a study to induce chronic oxidative stress in human neuroblast-like SH-SY5Y cells. [] The study investigated the protective effects of Ladostigil Tartrate against oxidative stress-induced cell death, highlighting Ladostigil Tartrate's potential as a neuroprotective agent.

Brimonidine Tartrate

  • Compound Description: Brimonidine Tartrate is a highly selective α2 adrenergic receptor agonist primarily used to treat open-angle glaucoma and ocular hypertension. [] It works by reducing the production of aqueous humor and increasing uveoscleral outflow, thereby lowering intraocular pressure.
  • Relevance: Although structurally unrelated to Ladostigil Tartrate, Brimonidine Tartrate is included due to the overlapping research interest in drug delivery systems. Several of the provided papers discuss the development of novel drug delivery systems for Brimonidine Tartrate, such as in situ gels [, , , , , ] and nanoparticles. [] These delivery systems aim to improve drug efficacy, bioavailability, and patient compliance. The research on Brimonidine Tartrate delivery systems highlights the ongoing efforts to enhance ocular drug delivery, which could potentially benefit the administration of other ocular drugs, and may inform future research on optimizing the delivery of Ladostigil Tartrate for its potential neuroprotective effects in the eye.
Source and Classification

Ladostigil tartrate is synthesized from ladostigil, specifically as the tartrate salt of R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan. The tartrate form enhances the solubility and stability of the compound, making it suitable for pharmaceutical formulations. This compound belongs to the class of acetylcholinesterase inhibitors and exhibits properties that may modulate oxidative stress and neuroinflammation .

Synthesis Analysis

The synthesis of ladostigil tartrate involves several key steps and parameters:

  1. Starting Materials: The primary starting materials include R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan and L-tartaric acid.
  2. Solvent: Isopropanol is used as the solvent due to its favorable properties for crystallization.
  3. Procedure:
    • A solution of L-tartaric acid in isopropanol is prepared.
    • R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan is added to this solution.
    • The mixture is stirred at room temperature before being cooled to promote crystallization.
    • The resulting crystalline ladostigil tartrate is collected by filtration and dried under vacuum .
  4. Yield: The synthesis can yield significant amounts of crystalline product, with reported yields around 68% to 93% depending on the specific method employed .
Molecular Structure Analysis

Ladostigil tartrate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 345.39 g/mol
  • Structural Components:
    • The structure includes an aminoindan core with a propargyl group and carbamate functionalities.
    • The presence of tartaric acid contributes to its stereochemistry and solubility.

The molecular structure can be represented as follows:

Ladostigil Tartrate=R 6 N methyl N ethyl carbamoyloxy N propargyl 1 aminoindanL tartrate\text{Ladostigil Tartrate}=\text{R 6 N methyl N ethyl carbamoyloxy N propargyl 1 aminoindan}\cdot \text{L tartrate}

This structural complexity underpins its pharmacological activity, particularly its interaction with neurotransmitter systems .

Chemical Reactions Analysis

Ladostigil tartrate participates in various chemical reactions relevant to its pharmacological profile:

  1. Acetylcholinesterase Inhibition: It competes with acetylcholine at synaptic clefts, thereby prolonging the action of this neurotransmitter.
  2. Oxidative Stress Modulation: In vitro studies have shown that ladostigil can mitigate oxidative stress-induced cellular damage by influencing reactive oxygen species levels and enhancing cellular viability under stress conditions .
  3. Neuroprotective Mechanisms: Ladostigil has been shown to suppress pro-inflammatory cytokines in activated microglial cells, indicating its role in reducing neuroinflammation .
Mechanism of Action

The mechanism of action of ladostigil tartrate involves multiple pathways:

  1. Cholinergic Modulation: By inhibiting acetylcholinesterase, ladostigil increases acetylcholine levels in the brain, enhancing cholinergic transmission which is often impaired in Alzheimer's disease.
  2. Antioxidant Activity: Ladostigil exhibits antioxidant properties that help protect neuronal cells from oxidative damage. This action is crucial in aging and neurodegenerative contexts where oxidative stress plays a significant role .
  3. Regulation of Gene Expression: RNA sequencing studies indicate that ladostigil influences gene expression related to endoplasmic reticulum stress and autophagy pathways, further supporting neuronal health under stress conditions .
Physical and Chemical Properties Analysis

Ladostigil tartrate possesses several notable physical and chemical properties:

  • Appearance: Typically appears as white crystalline powder.
  • Solubility: Soluble in polar solvents such as water due to the presence of tartaric acid.
  • Stability: The crystalline form enhances stability compared to amorphous forms.
  • Density: Tapped density values are reported around 0.300 g/ml, indicating good packing characteristics for formulation purposes .

These properties are critical for its formulation into pharmaceutical preparations aimed at treating cognitive disorders.

Applications

Ladostigil tartrate has several promising applications:

  1. Alzheimer's Disease Treatment: Its dual action as an acetylcholinesterase inhibitor and antioxidant positions it as a candidate for therapeutic intervention in Alzheimer's disease.
  2. Neuroprotective Agent: Research indicates potential applications in protecting against various forms of neurodegeneration through modulation of oxidative stress and inflammation.
  3. Research Tool: Due to its unique mechanism of action, ladostigil serves as a valuable tool in neuroscience research aimed at understanding neurodegenerative processes and developing new therapeutic strategies .

Properties

CAS Number

209394-46-7

Product Name

Ladostigil Tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1

InChI Key

DZMNQRCPJKPTNC-KBYGAXRISA-N

SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

N-Ethyl-N-methylcarbamic Acid (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-_x000B_5-yl Ester (2R,3R)-2,3-Dihydroxybutanedioate; TV 3326;

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.